molecular formula C12H26 B14536736 7-Ethyl-2-methylnonane CAS No. 62184-40-1

7-Ethyl-2-methylnonane

Cat. No.: B14536736
CAS No.: 62184-40-1
M. Wt: 170.33 g/mol
InChI Key: PHPGTUZXJVCCKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-2-methylnonane is an organic compound classified as an alkane. Alkanes are hydrocarbons with only single bonds between carbon atoms, making them saturated hydrocarbons. The structure of this compound consists of a nonane backbone with an ethyl group attached to the seventh carbon and a methyl group attached to the second carbon. This compound is part of the larger family of aliphatic hydrocarbons, which do not contain aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-2-methylnonane can be achieved through various organic reactions. One common method involves the alkylation of a nonane derivative. For example, starting with 2-methylnonane, an ethyl group can be introduced at the seventh carbon using a Friedel-Crafts alkylation reaction. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an ethyl halide, such as ethyl chloride (C₂H₅Cl).

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process often includes distillation and purification steps to isolate the desired compound from a mixture of hydrocarbons.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-2-methylnonane, like other alkanes, primarily undergoes substitution reactions. These reactions include:

    Halogenation: The reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

    Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.

    Cracking: Breaking down larger hydrocarbons into smaller ones using heat and catalysts.

Common Reagents and Conditions

    Halogenation: Requires halogens (Cl₂ or Br₂) and UV light.

    Combustion: Requires oxygen (O₂) and an ignition source.

    Cracking: Requires high temperatures and catalysts such as zeolites.

Major Products Formed

    Halogenation: Produces haloalkanes (e.g., this compound chloride).

    Combustion: Produces carbon dioxide

Properties

CAS No.

62184-40-1

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

7-ethyl-2-methylnonane

InChI

InChI=1S/C12H26/c1-5-12(6-2)10-8-7-9-11(3)4/h11-12H,5-10H2,1-4H3

InChI Key

PHPGTUZXJVCCKP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CCCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.